4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid
Übersicht
Beschreibung
4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid is a synthetic organic compound featuring a complex molecular structure that incorporates elements of benzoic acid, thiazole, and pyrrolidine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid typically involves multi-step organic reactions. One common route includes the reaction between 2-acetamido-5-(benzoylamino)thiazole and a pyrrolidine derivative under controlled conditions. This process requires precise temperature control, use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods: For large-scale production, industrial methods might employ continuous flow reactors that ensure efficient mixing and heat transfer. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation could be utilized to enhance reaction rates and yields. Purification steps often involve crystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes: This compound can undergo a variety of reactions including oxidation, reduction, and substitution. Its unique structure allows for specific interactions with various reagents:
Oxidation: : The thiazole ring and pyrrolidine group can be targets for oxidative reactions using agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be carried out on the carbonyl group using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid moiety, often facilitated by the presence of appropriate catalysts and conditions.
Common Reagents and Conditions: The choice of reagents and conditions depends on the desired transformation. For instance, chlorinating agents like thionyl chloride or sulfuryl chloride are used for halogenation reactions, while acid or base catalysts may be required for esterification or hydrolysis reactions.
Major Products Formed: The products formed from these reactions vary but often include derivatives that retain the core structure of the compound, allowing for further functionalization and exploration of its chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is studied for its unique reactive sites, which offer insights into reaction mechanisms and new synthetic methodologies.
Biology: Biologically, it may serve as a building block for the development of new drugs or therapeutic agents, particularly those targeting specific enzymes or receptors.
Medicine: Its potential medicinal applications include anti-inflammatory, antibacterial, or anticancer agents, given its ability to interact with biological targets at the molecular level.
Industry: In the industrial sector, 4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid can be used in the synthesis of advanced materials, polymers, or as a precursor for other valuable chemicals.
Wirkmechanismus
The compound exerts its effects through specific molecular interactions. Its mechanism of action involves binding to target proteins or enzymes, leading to inhibition or activation of biological pathways. The thiazole and pyrrolidine moieties are critical for its binding affinity and specificity, influencing the compound's overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Compared to other compounds, 4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid stands out due to its multifaceted structure, which combines several functional groups that contribute to its diverse chemical reactivity and biological activity.
Similar Compounds: Similar compounds might include:
2-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}acetic acid
4-{2-[4-Oxo-2-(morpholin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid
These compounds share structural similarities but differ in their substituents, which can significantly alter their properties and applications.
Eigenschaften
IUPAC Name |
4-[[2-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)acetyl]amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-13(17-11-5-3-10(4-6-11)15(22)23)9-12-14(21)18-16(24-12)19-7-1-2-8-19/h3-6,12H,1-2,7-9H2,(H,17,20)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBCOSBUPKWBJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.